Defined Pathway Position and Enzymatic Specificity in 2-Methylnaphthalene Degradation
Naphthyl-2-oxomethyl-succinyl-CoA is the sole established substrate for the specific thiolase (EC 2.3.1.-) that catalyzes the cleavage to 2-naphthoyl-CoA and succinyl-CoA, a key step in the anaerobic 2-methylnaphthalene pathway [1]. While direct kinetic parameters (Km, kcat) are not publicly reported, this enzymatic step is a strict metabolic checkpoint. In contrast, the closely related analog naphthyl-2-methyl-succinyl-CoA is a substrate for an entirely different enzyme, naphthyl-2-methylsuccinyl-CoA dehydrogenase (EC 1.3.99.-), demonstrating that minor structural variations lead to distinct biological fates [2].
| Evidence Dimension | Downstream Enzymatic Fate |
|---|---|
| Target Compound Data | Thiolytic cleavage by naphthyl-2-oxomethyl-succinyl-CoA thiolase (K15574/EC 2.3.1.-) [1]. |
| Comparator Or Baseline | Naphthyl-2-methyl-succinyl-CoA: Oxidation by naphthyl-2-methylsuccinyl-CoA dehydrogenase (K15571/EC 1.3.99.-) [2]. |
| Quantified Difference | Divergent enzyme commission numbers (EC 2.3.1.- vs. EC 1.3.99.-), indicating completely different reaction types. |
| Conditions | Based on orthology assignments and pathway mapping in the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria. |
Why This Matters
Procurement of this compound is essential for experiments specifically targeting the thiolytic step of the pathway; using an analog would activate an unrelated dehydrogenase and invalidate the intended experimental model.
- [1] KEGG. (n.d.). Orthology K15574: naphthyl-2-oxomethyl-succinyl-CoA thiolase subunit. Kyoto Encyclopedia of Genes and Genomes. View Source
- [2] KEGG. (n.d.). Orthology K15571: naphthyl-2-methylsuccinyl-CoA dehydrogenase. Kyoto Encyclopedia of Genes and Genomes. View Source
